3-Hexen-1-yne
Description
Contextualization of Enynes within Modern Organic Synthesis
Enynes, a class of hydrocarbons featuring both a double (alkene) and a triple (alkyne) bond, are of considerable importance in contemporary organic synthesis. Their unique structural arrangement of adjacent π-systems allows for a diverse range of chemical transformations, making them valuable building blocks for the construction of complex molecular architectures. rsc.orgrsc.org Conjugated enynes, in particular, where the double and triple bonds are separated by a single bond, exhibit unique reactivity that is leveraged in various catalytic processes. These substrates are pivotal in cycloaddition reactions, metathesis, and tandem cyclizations, enabling the efficient synthesis of carbocyclic and heterocyclic systems. beilstein-journals.orgresearchgate.net The ability to selectively functionalize either the alkene or the alkyne moiety, or to engage both in concerted transformations, underscores their versatility as synthetic intermediates. ontosight.ai Transition-metal catalysis has played a crucial role in expanding the synthetic utility of enynes, with metals like palladium, rhodium, and copper enabling a wide array of cross-coupling and cyclization reactions. rsc.orgnih.gov
Importance of 3-Hexen-1-yne (B13578367) as a Model Compound and Synthetic Intermediate
Within the broad class of enynes, this compound serves as a fundamental model compound for studying the reactivity and properties of conjugated enyne systems. Its relatively simple C6-hydrocarbon skeleton, available as both (E) and (Z) isomers, provides a clear platform for investigating the influence of stereochemistry on reaction outcomes. ontosight.ai The compound's structure, featuring a terminal alkyne, makes it particularly amenable to a variety of coupling reactions and functionalizations. ontosight.ai As a synthetic intermediate, this compound and its derivatives are employed in the synthesis of more complex molecules. ontosight.ai Its dual functionality allows for sequential or one-pot transformations, providing access to a range of molecular scaffolds. The study of its reactions, such as cycloadditions and metal-catalyzed couplings, offers fundamental insights that can be extrapolated to more complex enyne-containing molecules.
Overview of Key Research Domains Pertaining to this compound
Research involving this compound and related enynes spans several key domains within organic chemistry:
Methodology Development: A significant area of research focuses on developing new synthetic methods that utilize enynes as starting materials. This includes the design of novel catalytic systems for reactions such as enyne metathesis, cycloisomerization, and cross-coupling reactions. rsc.orgrsc.org
Stereoselective Synthesis: The synthesis of specific stereoisomers (E or Z) of this compound and the study of how this stereochemistry influences subsequent reactions are of great interest. This is crucial for controlling the three-dimensional structure of the final products.
Total Synthesis of Natural Products: Enynes are key structural motifs in some natural products and are also used as versatile building blocks in their total synthesis. The methodologies developed using simple enynes like this compound can be applied to the assembly of more complex, biologically active molecules.
Materials Science: The conjugated π-system of enynes makes them potential precursors for the synthesis of novel organic materials with interesting electronic and optical properties. rsc.org
Historical Trajectories of Research on Hexenynes and Related Compounds
Early research into hexenynes and related compounds was often focused on their fundamental synthesis and characterization. Reports from the mid-20th century describe methods for their preparation, often involving elimination reactions. tandfonline.com However, these early procedures were sometimes hampered by the instability of the products, with some enynes being prone to decomposition upon isolation. tandfonline.com
The advent of modern spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry, greatly facilitated the characterization of these compounds and their reaction products. The development of transition-metal catalysis in the latter half of the 20th century revolutionized the chemistry of enynes. Catalysts based on palladium, rhodium, and other metals opened up a vast new landscape of reactions, allowing for milder reaction conditions and greater control over selectivity. rsc.orgnih.gov
In recent decades, research has increasingly focused on the development of highly selective and efficient catalytic systems for enyne transformations. This includes the use of chiral ligands to achieve asymmetric synthesis, leading to the production of enantiomerically enriched products. nih.gov The ongoing exploration of the reactivity of enynes continues to yield novel and powerful tools for organic synthesis.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₈ | ontosight.ainih.gov |
| Molecular Weight | 80.13 g/mol | ontosight.ainih.gov |
| IUPAC Name | (3E)-hex-3-en-1-yne / (3Z)-hex-3-en-1-yne | nih.gov |
| CAS Number | 2807-09-2 ((E)-isomer) | nih.gov |
| 17669-38-4 ((Z)-isomer) | ||
| Boiling Point | ~346 K (73°C) | nist.gov |
| Appearance | Liquid at room temperature | ontosight.ai |
Structure
3D Structure
Properties
CAS No. |
2806-56-6 |
|---|---|
Molecular Formula |
C6H8 |
Molecular Weight |
80.13 g/mol |
IUPAC Name |
(E)-hex-3-en-1-yne |
InChI |
InChI=1S/C6H8/c1-3-5-6-4-2/h1,5-6H,4H2,2H3/b6-5+ |
InChI Key |
CLFYLNSQRWCJAY-AATRIKPKSA-N |
Isomeric SMILES |
CC/C=C/C#C |
Canonical SMILES |
CCC=CC#C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Hexen 1 Yne and Its Derivatives
Stereoselective Synthesis Approaches for (Z)- and (E)-3-Hexen-1-yne
The controlled synthesis of (Z)- and (E)-3-hexen-1-yne isomers is crucial for their application in the total synthesis of complex molecules and materials science. Methodologies affording high stereoselectivity include palladium-catalyzed cross-coupling reactions, stereoselective reduction of alkyne precursors, and hydrostannylation protocols.
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the construction of carbon-carbon bonds. The Sonogashira coupling, which couples terminal alkynes with sp2-hybridized carbons, is a particularly relevant and widely used method. core.ac.uk
A two-step strategy has been effectively employed for the synthesis of (Z)-3-hexen-1-yne. This approach begins with a palladium-catalyzed cross-coupling reaction to form an alkynyl intermediate, which is then stereoselectively reduced. For instance, the coupling of aryl halides with propiolic acid can be catalyzed by Pd(PPh₃)₂Cl₂ in the presence of a phosphine (B1218219) ligand and a base to produce alkynyl carboxylic acids, which can be further elaborated. Another versatile approach involves the monoalkylation of 1,1-dichloro-1-alkenes, which can be achieved with high selectivity using a palladium catalyst. wiley-vch.de
The choice of catalyst, ligands, and reaction conditions is critical in directing the stereochemical outcome of these coupling reactions.
Table 1: Palladium-Catalyzed Cross-Coupling Strategies for 3-Hexen-1-yne (B13578367) Precursors
| Coupling Partners | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Stereoselectivity | Reference |
| Aryl halide, Propiolic acid | Pd(PPh₃)₂Cl₂, dppb, DBU | DMSO | 50 | >40 (for acetate (B1210297) derivative) | N/A (precursor synthesis) | |
| 1,1-Dichloro-1-alkene, Organozinc reagent | Pd(DPEphos)Cl₂ | DMF | Varies | Good | High (trans-selective) | wiley-vch.de |
| 1-Alkyne, Iodoarene/Bromoalkene | PdCl₂(PPh₃)₂, CuI | Et₂NH | Room Temp | Good to excellent | Retention of configuration | core.ac.uk |
| 1-Alkyne, Alkenyl halide | Pd(OAc)₂(PPh₃)₂ | Et₃N or Piperidine | 100 | Good | Not specified | core.ac.uk |
Stereoselective Reduction Techniques for Alkyne Precursors
The stereoselective reduction of an internal alkyne within a precursor molecule is a common and effective strategy for the synthesis of both (Z)- and (E)-3-hexen-1-yne. The choice of reducing agent and reaction conditions dictates the geometry of the resulting double bond.
For the synthesis of (Z)-3-hexen-1-yne, the Lindlar catalyst (palladium on calcium carbonate poisoned with lead) is a classic and effective choice for the semi-hydrogenation of alkynes to cis-alkenes. libguides.com More modern and highly selective methods have also been developed. A notable example is the use of a zinc-copper couple (Zn-Cu) for the reduction of enynes, which can achieve greater than 98% stereoselectivity for the (Z)-isomer. researchgate.net This high selectivity is attributed to the syn-addition of hydrogen to the triple bond on the metal surface.
To obtain the (E)-isomer, dissolving metal reductions are typically employed. The use of sodium in liquid ammonia (B1221849) is a well-established method for the anti-reduction of alkynes to trans-alkenes. libguides.com
Table 2: Stereoselective Reduction of Alkyne Precursors
| Alkyne Precursor | Reagents/Catalyst | Solvent | Product Isomer | Stereoselectivity | Reference |
| Hex-3-ynyl acetate | Zn-Cu | Not specified | (Z)-3-hexen-1-yl acetate | >98% | researchgate.net |
| 3-Hexyne (B1328910) | Lindlar Catalyst (Pd/CaCO₃, quinoline) | Not specified | cis-3-Hexene | High | libguides.com |
| 3-Hexyne | Na | NH₃ (l) | trans-3-Hexene | High | libguides.com |
| (E)-enyn-1-yl acetate | Zn-Cu | Not specified | (9Z, 11E)-dien-1-yl acetate | >98% | researchgate.net |
Hydrostannylation Protocols for Regio- and Stereocontrol
Hydrostannylation, the addition of a tin hydride across a triple bond, is a powerful method for preparing vinylstannanes, which are versatile intermediates in organic synthesis. The reaction can be controlled to achieve high levels of regio- and stereoselectivity, making it valuable for the synthesis of specific isomers of this compound.
Palladium-catalyzed hydrostannylation of terminal alkynes often proceeds with high regioselectivity to place the stannyl (B1234572) group at the terminal carbon. Subsequent Stille coupling of the resulting vinylstannane with an appropriate electrophile can then be used to form the desired enyne with retention of configuration. For instance, the reaction of (Z)-1-bromo-1-hexene-3-yne with tributyltin hydride in the presence of a palladium catalyst yields a terminal stannane (B1208499) that can be coupled to form a Z-enyne.
The regioselectivity of the hydrostannylation of enynols can be influenced by the choice of catalyst (radical vs. palladium-based) and the substrate structure. researchgate.net For example, Pd(0)-catalyzed hydrostannylation of certain enynols can lead to the exclusive formation of the proximal dienylstannane. researchgate.net
Table 3: Hydrostannylation for the Synthesis of this compound Precursors
| Substrate | Reagents/Catalyst | Solvent | Key Intermediate | Stereochemical Outcome | Reference |
| (Z)-1-Bromo-1-hexene-3-yne | Bu₃SnH, Pd catalyst | Not specified | Terminal vinylstannane | Retention of Z-configuration in subsequent coupling | |
| 1-Bromoalkyne | Bu₃SnCl, PMHS, KF(aq), Pd₂(dba)₃/TFP | THF | trans-1-(tributylstannyl)-1-alkene | Formation of E-vinylstannane | msu.edu |
| (E)-Enynol | Bu₃SnH, AIBN | Toluene | Mixture of dienylstannanes | 80:20 mixture of regioisomers | researchgate.net |
| (E)-Enynol | Bu₃SnH, Pd(PPh₃)₄ | THF | Proximal dienylstannane | High regioselectivity | researchgate.net |
Synthesis via Dehydration and Rearrangement Pathways
Alternative synthetic routes to this compound involve the dehydration of specific alcohol precursors or the strategic rearrangement of other alkynyl compounds. These methods can offer efficient pathways to the target molecule, although control of stereoselectivity can be a challenge.
Dehydration of Corresponding Hexenol Alcohols
The synthesis of this compound can be accomplished through the dehydration of a corresponding hexenol alcohol. wiley-vch.de This approach involves the elimination of a water molecule to form the carbon-carbon double bond. The specific hexenol precursor required would be a hex-1-yn-3-ol or a related isomer. The success of this method depends on the careful selection of dehydration conditions to favor the formation of the desired enyne over other potential side products. For example, the dehydration of 3-methylhexan-3-ol can lead to a mixture of isomeric alkenes, highlighting the need for regiochemical and stereochemical control in such reactions. researchgate.net
Rearrangement of Alkynyl Precursors
Sigmatropic rearrangements, particularly the vulcanchem.comvulcanchem.com-sigmatropic Cope rearrangement, provide a sophisticated method for the synthesis of unsaturated systems. Theoretical studies have investigated the vulcanchem.comvulcanchem.com-sigmatropic shifts of various 1,5-enyne and 1,5-diyne systems, including 1-hexen-5-yne (B80130) and 1,5-hexadiyne. researchgate.net These studies indicate that such rearrangements proceed through concerted, aromatic transition states with activation energies in the range of 31-35 kcal/mol. researchgate.net
The rearrangement of 1,5-hexadiyne, when treated with potassium t-butoxide in t-butyl alcohol, has been shown to yield a mixture of cis- and trans-1,3-hexadien-5-yne, along with a smaller amount of 2,4-hexadiyne. researchgate.net While not a direct synthesis of this compound, this demonstrates the potential of base-catalyzed rearrangements of alkynyl precursors to generate conjugated enyne systems. The specific product distribution is dependent on the reaction conditions and the base employed. researchgate.net
Further research into directing these rearrangements towards the selective formation of this compound could provide a novel and efficient synthetic route.
Chemoenzymatic and Biocatalytic Synthesis Routes for Related Compounds
The integration of enzymatic methods with traditional chemical synthesis, known as chemoenzymatic synthesis, offers powerful strategies for producing complex molecules with high stereoselectivity. chemistryviews.orgnih.gov While direct chemoenzymatic routes to this compound are not extensively documented, the synthesis of structurally related compounds, such as glycosylated derivatives of (Z)-3-hexen-1-ol, demonstrates the potential of this approach.
One notable example is the synthesis of (Z)-3-hexenyl 6-O-glycosyl-β-D-glucopyranosides. researchgate.net This process involves an initial enzymatic glycosylation of (Z)-3-hexen-1-ol. The key to this strategy is the use of biocatalysts, which can operate under mild conditions and provide exquisite control over stereochemistry, a feature that is often challenging to achieve through purely chemical means. researchgate.net
Biocatalysis, in a broader sense, provides a toolkit of enzymatic reactions that can be applied to the synthesis of chiral molecules. researchgate.net Enzymes such as ene-reductases and imine reductases are capable of performing stereoselective reductions of carbon-carbon double bonds and imines, respectively. acs.org For instance, flavin-dependent 'ene'-reductases have shown diverse multifunctionality in organic synthesis. acs.org These enzymatic transformations, while not directly applied to this compound in the reviewed literature, represent a promising avenue for future research into the stereoselective synthesis of its derivatives. The ability of enzymes to catalyze reactions with high regio- and stereoselectivity makes them ideal for the synthesis of complex natural products and pharmaceuticals. nih.gov
| Enzyme Class | Potential Application in Enyne Synthesis | Research Finding |
| β-Glucosidase | Glycosylation of hexenol derivatives | Used in the synthesis of (Z)-3-hexenyl 6-O-glycosyl-β-D-glucopyranosides. researchgate.net |
| Ene-Reductases | Stereoselective reduction of C=C bonds | Capable of conjugate alkene reduction, offering potential for controlling the stereochemistry of the hexene moiety. acs.org |
| Imine Reductases (IREDs) | Synthesis of chiral amines from enynes | Exhibit catalytic promiscuity for both imine reduction and conjugate alkene reduction. acs.org |
| Thioesterases | Cyclization of functionalized precursors | Employed in one-pot chemoenzymatic tandem cyclizations to create bicyclic peptides. nih.gov |
Grignard Reagent-Mediated Synthesis Approaches
Grignard reagents are powerful tools in organic synthesis for the formation of carbon-carbon bonds. libretexts.orgmnstate.edu A key application relevant to the synthesis of this compound derivatives is in the preparation of 3-hexyne-1-alcohol, a direct precursor to (Z)-3-hexen-1-ol, commonly known as leaf alcohol. google.com
The synthesis commences with the formation of a Grignard reagent from an appropriate alkyl halide and magnesium metal in an anhydrous ether solvent. mnstate.edu This organomagnesium halide then acts as a potent nucleophile. In a documented synthesis of 3-hexyne-1-alcohol, butyne-1 undergoes a reaction with a Grignard reagent, followed by a reaction with ethylene (B1197577) oxide and subsequent hydrolysis. google.com This sequence effectively adds a hydroxyethyl (B10761427) group to the butyne backbone, yielding the target 3-hexyne-1-alcohol.
The general steps involved in such a Grignard-mediated synthesis are outlined below:
Formation of the Grignard Reagent: An alkyl halide is reacted with magnesium turnings in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF). It is crucial to maintain anhydrous conditions as Grignard reagents are highly basic and will react with water. libretexts.org
Nucleophilic Addition: The formed Grignard reagent attacks an electrophilic carbon, such as the carbon of a carbonyl group or, in this case, the strained ring of ethylene oxide. google.com
Hydrolysis: The resulting magnesium alkoxide is hydrolyzed in a subsequent step, typically with a dilute acid, to yield the final alcohol product. google.com
This methodology highlights the utility of Grignard reagents in building the carbon skeleton of hexenol and, by extension, provides a pathway to this compound through subsequent chemical modifications.
| Reactant 1 | Reactant 2 | Key Reagent | Intermediate Product | Final Product (after further steps) |
| Butyne-1 | Bromoalkane/Ethylene Oxide | Grignard Reagent (from Mg) | 3-Hexyne-1-alcohol | (Z)-3-Hexen-1-ol (Leaf Alcohol) google.com |
| Alkyl Halide | Magnesium Metal | Anhydrous Ether | Alkylmagnesium Halide (Grignard Reagent) | Used for C-C bond formation mnstate.edu |
| Bromobenzene | Magnesium Metal | Anhydrous Diethyl Ether | Phenylmagnesium Bromide | Triphenylmethanol (after reaction with benzophenone) libretexts.org |
Formation of Substituted Hexenynes in Complex Molecule Synthesis
Substituted hexenynes are valuable intermediates in the synthesis of more complex molecular architectures, including natural products and biologically active compounds. uio.no The strategic introduction of substituents onto the hexenyne framework allows for subsequent transformations and the construction of intricate ring systems.
A significant application of substituted hexenynes is in gold-catalyzed cycloisomerization reactions. For example, the synthesis of 4-phenyl-1-hexen-5-yne has been successfully achieved and used as a substrate in gold(III)-catalyzed bicycloisomerization to produce 3-phenylbicyclo[3.1.0]hex-2-ene. uio.no The synthesis of these substituted hexenynes can sometimes be accompanied by the formation of by-products, such as hexa-1,2,5-trien-1-ylbenzene, necessitating careful purification. uio.no
The principles of retrosynthetic analysis are often employed to devise synthetic routes to complex molecules, where a target structure is deconstructed into simpler, commercially available starting materials. ias.ac.in In the context of the fumonisins, a group of mycotoxins, retrosynthetic analysis of the C20 backbone identified a C(12)-C(20) unit as a key synthetic target, which could be derived from trans-4-hexen-3-one. up.ac.za This demonstrates how a substituted hexene derivative serves as a foundational building block for a complex natural product.
Furthermore, palladium-catalyzed hydroalkylation of 1,3-enynes with ketones represents an atom-economical method for generating allenes, which are themselves versatile synthetic intermediates. nih.gov This transformation allows for the formation of a new carbon-carbon bond at the α-position of the ketone, leading to a β-allenyl ketone. nih.gov While not directly producing a substituted hexenyne, this methodology showcases the reactivity of the enyne system and its potential for elaboration into more complex structures.
| Starting Material(s) | Reaction Type | Product | Application/Significance |
| Phenyl-substituted precursors | Grignard/Coupling Reactions | 4-Phenyl-1-hexen-5-yne uio.no | Substrate for gold-catalyzed bicycloisomerization. uio.no |
| trans-4-Hexen-3-one | Multi-step synthesis | C(12)-C(20) unit of Fumonisin B1 up.ac.za | Building block in the total synthesis of a complex natural product. up.ac.za |
| 1,3-Enynes and Ketones | Cooperative Pd(0)/B(C₆F₅)₃/NR₃ Catalysis | β-Allenyl ketones nih.gov | Atom-economical synthesis of allenes. nih.gov |
Strategic Considerations for High Stereochemical Purity in this compound Synthesis
Achieving high stereochemical purity is a paramount concern in the synthesis of this compound, as the geometric configuration of the double bond significantly influences the properties and subsequent reactivity of the molecule. The two isomers, (Z)-3-hexen-1-yne and (E)-3-hexen-1-yne, require distinct synthetic strategies to be obtained in high isomeric excess.
For the synthesis of the (Z)-isomer, a common and effective method is the stereoselective reduction of a corresponding alkyne precursor. The Lindlar catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline) is a well-established reagent for the semi-hydrogenation of alkynes to produce cis-(Z)-alkenes. libguides.com The reduction of 3-hexyne using a Lindlar catalyst would be expected to yield (Z)-3-hexene. libguides.com Another highly efficient system for this transformation is a zinc-copper couple, which can selectively hydrogenate an alkyne to a (Z)-alkene with greater than 98% stereoselectivity.
Conversely, the synthesis of the trans-(E)-isomer can be achieved through the reduction of an alkyne using sodium metal in liquid ammonia. libguides.com This dissolving metal reduction proceeds via a radical anion intermediate, which preferentially adopts a trans configuration to minimize steric repulsion, leading to the formation of the (E)-alkene.
Beyond reduction methods, palladium-catalyzed cross-coupling reactions followed by stereoselective reduction offer a two-step strategy for accessing (Z)-hex-3-en-1-yne with high purity. This approach provides flexibility in the introduction of different functional groups. Precise control of reaction parameters such as temperature, catalyst choice, and solvent polarity is crucial to minimize side reactions and ensure high stereochemical fidelity. The purity and stereochemistry of the final product are typically confirmed using analytical techniques such as ¹H NMR spectroscopy and gas chromatography-mass spectrometry (GC-MS).
| Desired Isomer | Synthetic Strategy | Key Reagents/Catalysts | Stereochemical Outcome |
| (Z)-3-Hexen-1-yne | Stereoselective reduction of alkyne | Lindlar Catalyst (Pd/CaCO₃/Pb(OAc)₂/Quinoline) | syn-addition of hydrogen, leading to the cis or (Z)-alkene. libguides.com |
| (Z)-3-Hexen-1-yne | Stereoselective reduction of alkyne | Zn-Cu couple | High stereoselectivity (>98%) for the (Z)-alkene. |
| (E)-3-Hexen-1-yne | Dissolving metal reduction of alkyne | Sodium (Na) in liquid ammonia (NH₃) | anti-addition of hydrogen, leading to the trans or (E)-alkene. libguides.com |
| (Z)-3-Hexen-1-yne | Palladium-catalyzed cross-coupling and stereoselective reduction | Pd(PPh₃)₂Cl₂, followed by a selective reducing agent | High stereochemical purity with precise control of reaction conditions. |
Elucidation of Reaction Mechanisms and Transformative Pathways Involving 3 Hexen 1 Yne
Cyclization Reactions and Aromatization Pathways
The structural arrangement of 3-hexen-1-yne (B13578367), featuring both a double and a triple bond, makes it a key substrate in a variety of cyclization reactions, leading to the formation of aromatic and other cyclic systems. These transformations are of significant interest in organic synthesis and materials science.
Bergman Cyclization Relevance to Enediynes
The Bergman cyclization is a significant reaction that involves the thermal or photochemical cyclization of an enediyne, such as (Z)-3-hexene-1,5-diyne, to produce a highly reactive p-benzyne diradical. organic-chemistry.org This diradical can then abstract hydrogen atoms from a suitable donor to form a stable aromatic ring. organic-chemistry.org While the parent molecule for this reaction is (Z)-3-hexene-1,5-diyne, the underlying principles are relevant to the broader class of enediynes, including derivatives of this compound. irb.hracs.org
The high reactivity of the p-benzyne intermediate has been harnessed in the design of antitumor agents like calicheamicin, which can induce DNA cleavage. organic-chemistry.org The efficiency of the Bergman cyclization is influenced by the distance between the two alkyne termini; cyclic enediynes generally exhibit lower activation barriers compared to their acyclic counterparts. organic-chemistry.org The reaction is typically induced at high temperatures, often around 200°C, due to a significant activation energy barrier. organic-chemistry.org However, the development of precursors that can undergo cyclization at room temperature is an active area of research. organic-chemistry.org
Hopf Cyclization in the Context of Hexa-1,3-dien-5-ynes
The Hopf cyclization is a thermally allowed 6π-electrocyclization of cis-hexa-1,3-dien-5-ynes to form aromatic rings. nih.gov This reaction proceeds through a highly strained cyclohexa-1,2,4-triene intermediate, also known as 1,2,4-isobenzene. nih.gov The rate-determining step is not the initial electrocyclization but the subsequent 1,2-hydrogen shift. nih.gov
Historically, the Hopf cyclization has been limited by the high temperatures required, often exceeding 200-250°C for non-benzannulated dienynes. researchgate.net However, recent research has demonstrated that the reaction barrier can be significantly lowered. For instance, the cyclization of (E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne on a Au(111) surface occurs at much lower temperatures, with the first cyclization to a naphthalene (B1677914) derivative completing below 160°C and the second to a chrysene (B1668918) derivative by approximately 190°C. escholarship.orgacs.org This surface-mediated approach has important implications for the synthesis of graphene nanoribbons. nih.govescholarship.org
Anionic Cyclization and Tandem Cascade Reactions
Anionic cyclization represents another important pathway for the transformation of enyne systems. For example, (Z)-1-aryl-3-hexen-1,5-diynes can undergo a novel tandem cascade reaction when treated with sodium azide. acs.org This sequence involves a 1,3-dipolar cycloaddition, followed by anionic cyclization and a sigmatropic rearrangement to yield 1-aryl-1H-benzotriazoles in good yields. acs.org
Furthermore, intramolecular anionic cycloaromatization of (3(Z)-hexen-1,5-diynyl)anilines has been shown to produce carbazoles. researchgate.net These reactions highlight the versatility of the enyne moiety in constructing complex heterocyclic frameworks through carefully orchestrated reaction cascades.
Addition Reactions to the Enynyl Moiety
The double and triple bonds within the this compound scaffold are susceptible to a variety of addition reactions, providing routes to functionalized and more complex molecular architectures.
Hydrostannylation and Subsequent Cross-Coupling Reactions
Hydrostannylation, the addition of a tin hydride across a multiple bond, is a powerful tool for the functionalization of alkynes. In the context of enynes, palladium-catalyzed hydrostannylation of 1,6-diynes can lead to a hydrostannylation-cyclization sequence, forming 1,2-dialkylidenecyclopentanes. scholaris.ca
For acyclic systems, the hydrostannylation of a bromo-substituted enyne like (Z)-1-bromo-1-hexene-3-yne with tributyltin hydride in the presence of a palladium catalyst can install a stannyl (B1234572) group at the terminal alkyne position with high regioselectivity. The resulting vinylstannane can then undergo subsequent Stille cross-coupling reactions with various electrophiles, such as iodobenzene, to form more complex enynes while retaining the stereochemistry of the double bond. kyoto-u.ac.jp This two-step process provides a versatile method for elaborating the enyne framework.
Nucleophilic Conjugate Additions (e.g., Thiol-yne, Amino-yne, Hydroxyl-yne)
The activated triple bond in certain enyne systems is susceptible to nucleophilic conjugate addition, also known as the Michael addition. wikipedia.org This reaction type is particularly effective with soft nucleophiles. acs.org
Thiol-yne Reaction: The addition of a thiol to an alkyne, known as the thiol-yne reaction or alkyne hydrothiolation, results in the formation of a vinyl sulfide (B99878). wikipedia.org This reaction can be initiated by radicals or catalyzed by various metals. wikipedia.org The radical-mediated process typically proceeds via an anti-Markovnikov addition. wikipedia.org The initial vinyl sulfide product can sometimes undergo a second addition of a thiol, leading to a dithioether. acs.org This "click" reaction is valued for its efficiency and has been used in polymerization and materials science. researchgate.netresearchgate.net
Amino-yne Reaction: The addition of an amine to an activated alkyne is a highly efficient process that can occur spontaneously at room temperature without a catalyst, particularly with electron-deficient alkynes. mdpi.com This reaction is stereoselective, typically favoring the formation of the β-aminoacrylate product. mdpi.com The amino-yne reaction has found applications in bioconjugation and the synthesis of polymers and hydrogels. researchgate.netacs.org
Hydroxyl-yne Reaction: The addition of alcohols to activated alkynes is generally more challenging compared to thiols and amines due to the lower nucleophilicity of the hydroxyl group. bham.ac.uk These reactions often require specific catalysts or more forcing conditions to proceed efficiently. bham.ac.uk
The table below summarizes the key reaction types discussed:
| Reaction Type | Substrate Type | Key Features | Product Class |
| Bergman Cyclization | Enediyne | Thermal/photochemical, p-benzyne intermediate | Aromatic ring |
| Hopf Cyclization | cis-Hexa-1,3-dien-5-yne | 6π-electrocyclization, high temperature (can be lowered with catalyst) | Aromatic ring |
| Anionic Cyclization | Functionalized enyne | Tandem cascade reactions | Heterocycles (e.g., benzotriazoles, carbazoles) |
| Hydrostannylation | Enyne | Palladium-catalyzed, regioselective | Vinylstannane |
| Thiol-yne Addition | Activated alkyne | Radical or metal-catalyzed, "click" reaction | Vinyl sulfide/dithioether |
| Amino-yne Addition | Activated alkyne | Spontaneous, catalyst-free, stereoselective | β-Aminoacrylate |
| Hydroxyl-yne Addition | Activated alkyne | Requires specific catalysts/conditions | Vinyl ether |
Hydration Reactions of Alkynes and Enols (General Principles Applicable)
The hydration of alkynes, a reaction that adds a molecule of water across the triple bond, is a fundamental transformation in organic chemistry. jove.com Unlike alkenes, alkynes are generally less reactive towards hydration and often require a catalyst, such as a mercuric salt (HgSO₄) in the presence of a strong acid like sulfuric acid (H₂SO₄), to proceed at a practical rate. jove.comlibretexts.org
The reaction typically proceeds via Markovnikov addition, where the hydroxyl group attaches to the more substituted carbon of the alkyne. libretexts.org For an internal alkyne like this compound, this can lead to a mixture of products if the substitution pattern is unsymmetrical. However, in the case of this compound, the triple bond is at the terminus, so the reaction is regioselective.
The initial product of alkyne hydration is an enol, a molecule containing a hydroxyl group bonded to a carbon-carbon double bond. libretexts.orgchemistrysteps.com Enols are generally unstable and rapidly tautomerize to their more stable keto form. organicchemistrytutor.commasterorganicchemistry.com This process, known as keto-enol tautomerization, involves the migration of a proton and a shift of the double bond, resulting in the formation of a ketone. organicchemistrytutor.com
The generally accepted mechanism for acid-catalyzed hydration involves the following steps:
Protonation of the alkyne: The π bond of the alkyne attacks a proton (H⁺) from the acid catalyst, forming a vinylic carbocation intermediate. chemistrysteps.com
Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the carbocation. chemistrysteps.com
Deprotonation: A base (another water molecule or the conjugate base of the acid) removes a proton from the oxonium ion, yielding the enol. organicchemistrytutor.com
Tautomerization: The enol rapidly rearranges to the final ketone product. masterorganicchemistry.com
In the presence of a mercury(II) catalyst, the mechanism is slightly different, involving the formation of a cyclic mercurinium ion intermediate, which is then attacked by water. jove.com This pathway also leads to an enol that subsequently tautomerizes. libretexts.org
Metal-Catalyzed Transformations
Metal catalysts play a crucial role in unlocking the synthetic potential of this compound, enabling a range of selective and efficient transformations.
Enyne metathesis is a powerful carbon-carbon bond-forming reaction that occurs between an alkene and an alkyne, catalyzed by a metal carbene complex, to form a 1,3-diene. wikipedia.orgbeilstein-journals.org This reaction can be performed either intramolecularly (ring-closing enyne metathesis, RCEYM) or intermolecularly. beilstein-journals.orgthieme-connect.de For a molecule like this compound, intermolecular enyne metathesis with another olefin would be the relevant pathway.
The generally accepted "yne-then-ene" mechanism for enyne metathesis is as follows: wikipedia.org
The metal carbene catalyst reacts with the alkyne moiety of the enyne to form a metallacyclobutene intermediate. wikipedia.org
This intermediate undergoes a retro [2+2] cycloaddition to generate a new metal carbene and a new double bond. wikipedia.org
The newly formed metal carbene then reacts with the alkene portion in a standard olefin metathesis fashion, forming a metallacyclobutane. wikipedia.org
The final 1,3-diene product is released, and the metal carbene is regenerated to continue the catalytic cycle. wikipedia.org
An alternative "ene-then-yne" pathway, where the catalyst initially reacts with the alkene, has also been proposed, particularly for ruthenium-based catalysts. wikipedia.org The driving force for this reaction is the formation of a thermodynamically stable conjugated diene system. wikipedia.org
Three-component coupling reactions involving enynes, such as this compound, carbonyl compounds, and organozinc reagents offer a direct route to complex molecules like homopropargyl alcohols. clockss.org In these reactions, the organozinc reagent, an aldehyde or ketone, and the enyne combine in a single step. clockss.org
A proposed mechanism for this transformation involves the following: clockss.org
The organozinc reagent adds across the enyne in a 1,4-fashion, forming an allenylzinc intermediate. clockss.org
This intermediate then reacts with the carbonyl compound (e.g., an aldehyde) at the γ-position through a six-membered transition state to yield the homopropargyl alcohol product. clockss.org
Interestingly, these reactions can often proceed without the need for a transition metal catalyst. clockss.org The choice of electrophile can also influence the outcome; for instance, using carbon dioxide instead of a carbonyl compound can lead to the formation of allenyl carboxylic acids. clockss.org
Palladium and copper catalysts are widely used to mediate cross-coupling and dimerization reactions of enynes like this compound. These reactions are instrumental in constructing more elaborate carbon skeletons.
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can be employed to couple this compound with aryl or vinyl halides. This reaction typically involves a palladium catalyst and a copper(I) co-catalyst to form a new carbon-carbon bond between the terminal alkyne and the halide. researchgate.net Another strategy involves a palladium-catalyzed cross-coupling of alkynyl carboxylic acids with aryl halides.
Copper-catalyzed dimerization of terminal alkynes, known as the Glaser coupling, can be used to synthesize symmetrical 1,3-diynes. While not directly applicable to creating a dimer of this compound in its original form, related copper-catalyzed reactions can lead to the formation of unsymmetrical diynes. rsc.org For instance, copper acetylides can undergo coupling reactions to form complex alkyne-containing polymers. researchgate.net
Table 1: Overview of Metal-Catalyzed Reactions of this compound
| Reaction Type | Catalyst(s) | Reactants | Product Type |
|---|---|---|---|
| Enyne Metathesis | Metal Carbene (e.g., Ru-based) | This compound, Alkene | 1,3-Diene |
| Three-Component Coupling | None or Ni catalyst | This compound, Aldehyde, Organozinc Reagent | Homopropargyl Alcohol |
| Cross-Coupling | Pd, Cu | This compound, Aryl/Vinyl Halide | Substituted Enyne |
| Dimerization/Polymerization | Cu | This compound derivatives | Diynes, Polyalkynes |
Reductive Transformations
The selective reduction of the triple bond in this compound is a crucial transformation for accessing stereodefined alkenes.
The semihydrogenation of the alkyne moiety in a conjugated enyne like this compound allows for the stereoselective synthesis of either (Z)- or (E)-dienes. wikipedia.org The outcome of the reaction is highly dependent on the choice of catalyst and reaction conditions.
For the formation of the (Z)-alkene (cis), Lindlar's catalyst is commonly employed. wikipedia.orgmasterorganicchemistry.com This catalyst consists of palladium deposited on calcium carbonate and "poisoned" with a substance like lead acetate (B1210297) or quinoline. masterorganicchemistry.comrsc.org The poison deactivates the catalyst just enough to prevent the over-reduction of the initially formed cis-alkene to the corresponding alkane. masterorganicchemistry.com The reaction proceeds via the syn-addition of hydrogen to the alkyne, resulting in the exclusive formation of the cis-isomer.
Alternatively, modifying the catalyst system can lead to high selectivity for the (Z)-alkene. For example, a zinc catalyst activated by copper has been shown to achieve >98% efficiency in producing the Z-alkene from hex-3-en-1-yne.
Table 2: Catalysts for Semihydrogenation of this compound
| Catalyst System | Product Stereochemistry | Key Features |
|---|---|---|
| Lindlar's Catalyst (Pd/CaCO₃, lead acetate, quinoline) | (Z)-alkene (cis) | Poisoned catalyst prevents over-reduction. masterorganicchemistry.comrsc.org |
| Zn-Cu | (Z)-alkene (cis) | High selectivity for the Z-isomer. |
Complete Hydrogenation to Alkane Products
The complete hydrogenation of this compound, an enyne, to its corresponding alkane, hexane (B92381), involves the saturation of both the carbon-carbon double bond and the carbon-carbon triple bond. This transformation requires the addition of three equivalents of molecular hydrogen (H₂) across the unsaturated bonds. The reaction is typically carried out in the presence of a metal catalyst.
Common catalysts for the complete hydrogenation of alkynes and alkenes to alkanes include platinum (Pt), palladium on carbon (Pd/C), and finely dispersed nickel (Raney-Ni). libretexts.org These catalysts provide a surface for the reaction to occur, facilitating the cleavage of the H-H bond and the addition of hydrogen atoms to the carbon atoms of the double and triple bonds. The hydrogenation process is generally interruptible, meaning that with modified catalysts, the reaction can be stopped at the alkene stage. libretexts.org However, for complete saturation to an alkane, more active catalysts and typically harsher conditions (if necessary) are employed to ensure both π-systems are reduced.
The general reaction can be represented as: CH₃CH₂CH=CHC≡CH + 3 H₂ --(Catalyst)--> CH₃CH₂CH₂CH₂CH₂CH₃
Table 1: Catalysts for Complete Hydrogenation of Unsaturated Hydrocarbons
| Catalyst | Description | Typical Application |
|---|---|---|
| Platinum (Pt) | Highly active catalyst, often used as platinum oxide (PtO₂, Adams' catalyst). | Hydrogenation of a wide range of functional groups, including complete saturation of alkynes and alkenes. libretexts.org |
| Palladium on Carbon (Pd/C) | Palladium metal dispersed on activated carbon support. | A versatile and common catalyst for hydrogenations, including the reduction of alkynes and alkenes to alkanes. libretexts.orgsmolecule.com |
| Raney Nickel (Raney-Ni) | A fine-grained solid composed mostly of nickel derived from a nickel-aluminium alloy. | Used in the hydrogenation of various unsaturated compounds to their saturated counterparts. libretexts.org |
Thermal Rearrangements and Isomerizations
The thermal rearrangements of enynes, including isomers of hexenyne, have been a subject of theoretical and experimental investigation. acs.orgresearchgate.net Studies on the thermal behavior of 1-hexen-5-yne (B80130) are particularly relevant as it is an isomer of this compound. Theoretical studies using density functional theory (DFT) and other high-level ab initio methods have explored the potential energy surface for the rearrangements of 1-hexen-5-yne, 1,2,5-hexatriene, and 2-methylenebicyclo[2.1.0]pentane. researchgate.net These computational models help in understanding the reaction pathways and predicting product distributions at various temperatures, which show agreement with experimental results from pyrolysis experiments. acs.orgresearchgate.net
One of the key thermal rearrangements for enynes is the Cope rearrangement, a nih.govnih.gov-sigmatropic shift. Computational studies on model 3,3-dicyano-1,5-enynes have shown that the activation energy for the Cope rearrangement is sensitive to the substitution pattern of the alkyne. nih.gov Terminal alkynes were found to have a lower free energy barrier for rearrangement compared to internal alkynes. nih.gov This suggests that the isomerization pathways and their energetics are highly dependent on the specific structure of the enyne.
For 1-hexen-5-yne, it can undergo isomerization to 1,2,5-hexatriene. nist.gov The reaction thermochemistry data for this isomerization has been compiled, providing insight into the relative stabilities of these isomers. nist.gov
Biradical intermediates play a crucial role in certain thermal rearrangements of enynes, most notably in the Bergman cyclization of enediynes. wikipedia.org This reaction proceeds through a high-energy p-benzyne biradical intermediate. wikipedia.orgsmu.edu While this compound is not an enediyne, the study of these systems provides a framework for understanding high-energy intermediates in unsaturated systems. The formation of the biradical is often the rate-limiting step and can be facilitated by incorporating the enediyne moiety into a strained ring system, which lowers the reaction temperature. wikipedia.org
In the context of enyne rearrangements like the Myers-Saito and Schmittel cyclizations, biradical intermediates are also key. smu.edursc.org The Myers-Saito cyclization of an enyne-allene, which can be formed from an enediyne, proceeds through a biradical intermediate. rsc.org The energetics of these rearrangements are influenced by the stability of the transition states leading to these biradical species.
Computational studies have been instrumental in elucidating the transition state geometries and their corresponding activation energies. For the Cope rearrangement of 1,5-enynes, density functional theory calculations have determined the free energy barriers, which are affected by steric and electronic factors of the substituents. nih.gov For instance, the difference in transition state energy between terminal and internal alkynes in certain systems is around 2 kcal/mol. nih.gov The activation energy can also be lowered by ground-state destabilization, such as introducing torsional strain in bicyclic scaffolds. nih.gov
Table 2: Computed Free Energy Barriers for Enyne Cope Rearrangement
| Enyne Type | Free Energy Barrier (kcal/mol) | Key Finding | Reference |
|---|---|---|---|
| Parent terminal alkyne | 31.5 | Lower barrier compared to internal alkynes. | nih.gov |
| Internal alkynes | 33.5 - 33.6 | Higher temperatures required for rearrangement. | nih.gov |
| Bicyclic terminal alkyne | Lower than monocyclic | Ground state destabilization due to torsional strain lowers the activation energy. | nih.gov |
| Bicyclic internal alkyne | 1-2 higher than bicyclic terminal | Consistent trend of internal alkynes having higher barriers. | nih.gov |
Oxidative Processes and Cleavage Reactions
This compound, containing both a double and a triple bond, can undergo oxidative cleavage by strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄). lumenlearning.comlibretexts.org These reactions break the carbon-carbon multiple bonds, leading to the formation of smaller carbonyl-containing compounds, primarily carboxylic acids. libretexts.org
Ozonolysis is a powerful method for cleaving alkenes and alkynes. masterorganicchemistry.com The reaction involves the addition of ozone across the multiple bond to form an ozonide intermediate, which is then worked up to yield the final products. masterorganicchemistry.comunl.edu For an internal alkyne, ozonolysis typically yields two carboxylic acids. pdx.edu The double bond of this compound would also be cleaved. The specific products would depend on the position of the bonds in the starting material. For this compound, cleavage of the double bond (at C3-C4) and the triple bond (at C1-C2) would be expected. Ozonolysis of the triple bond in a terminal alkyne like this compound would lead to the formation of a carboxylic acid and carbon dioxide. The double bond cleavage would yield two carbonyl compounds. chemconnections.org
Potassium permanganate is another strong oxidizing agent that can cleave both alkenes and alkynes. youtube.com Under harsh conditions (hot, basic KMnO₄), alkynes are cleaved to form carboxylates, which upon acidic workup give carboxylic acids. libretexts.orglibretexts.org Similar to ozonolysis, the double bond would also be cleaved.
The general outcomes of oxidative cleavage are summarized below:
Internal Alkyne Cleavage: R-C≡C-R' → R-COOH + R'-COOH
Terminal Alkyne Cleavage: R-C≡C-H → R-COOH + CO₂
Alkene Cleavage: RCH=CHR' → R-CHO + R'-CHO (with reductive workup) or R-COOH + R'-COOH (with oxidative workup) masterorganicchemistry.com
For this compound (CH₃CH₂CH=CHC≡CH), oxidative cleavage would break the molecule at the C1-C2 triple bond and the C3-C4 double bond, leading to a mixture of smaller carboxylic acids and CO₂.
Nucleophilic Substitution Reactions
The terminal alkyne functionality in this compound possesses an acidic proton (pKa ≈ 26). pdx.edu This acidity allows for deprotonation by a strong base, such as sodium amide (NaNH₂), to form a corresponding acetylide anion. pdx.edu This acetylide anion is a potent nucleophile and can participate in nucleophilic substitution reactions, particularly with primary alkyl halides, in an Sₙ2 fashion. pdx.edu This reaction is a fundamental carbon-carbon bond-forming strategy in organic synthesis.
The general reaction is as follows:
CH₃CH₂CH=CHC≡CH + NaNH₂ → CH₃CH₂CH=CHC≡C⁻Na⁺ + NH₃
CH₃CH₂CH=CHC≡C⁻Na⁺ + R-X → CH₃CH₂CH=CHC≡C-R + NaX (where R is a primary alkyl group and X is a halide)
This reactivity allows for the elongation of the carbon chain and the introduction of various functional groups at the terminus of the original alkyne. The presence of the double bond within the molecule adds another layer of functionality that can be exploited in subsequent synthetic steps. The acetylide can also act as a nucleophile in reactions with other electrophiles, such as carbonyl compounds (aldehydes and ketones).
Additionally, the triple bond itself can act as a nucleophile in certain contexts, participating in reactions like substitution reactions. However, the most characteristic nucleophilic behavior stems from the acetylide anion formed upon deprotonation.
Spectroscopic and Advanced Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules like 3-Hexen-1-yne (B13578367). uobabylon.edu.iq It provides information on the connectivity of atoms and the stereochemistry of the molecule.
¹H NMR Coupling Constants for Z-Isomer Confirmation
Proton (¹H) NMR spectroscopy is particularly useful for differentiating between the E (trans) and Z (cis) isomers of this compound. The coupling constant (³J), which describes the interaction between two adjacent protons, is stereochemically dependent. For vinylic protons, a trans configuration typically exhibits a larger coupling constant, generally in the range of 11-18 Hz, while a cis configuration shows a smaller coupling constant, typically between 6-15 Hz. libretexts.org This difference allows for the unambiguous assignment of the double bond geometry. For instance, analysis of the olefinic proton coupling constants is a critical step in confirming the stereochemistry of synthesized (Z)-3-Hexen-1-yne.
Solution NMR for Self-Aggregation Studies of Derivatives
Solution NMR spectroscopy has been employed to study the self-aggregation behavior of derivatives of 3-hexen-1,5-diyne. researchgate.netnih.gov By analyzing the concentration and temperature-dependent changes in chemical shifts and diffusion coefficients, researchers can model the association process. researchgate.net For example, studies on 1,6-diphenyl-3,4-dipropyl-3-hexen-1,5-diyne derivatives in [D₁₂]cyclohexane have utilized this approach. researchgate.netnih.gov The data obtained from these experiments, including association constants and thermodynamic parameters (enthalpy and entropy), reveal the driving forces behind the self-assembly process. researchgate.net Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) experiments can provide structural details of the self-assembled aggregates in solution. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at characteristic frequencies. specac.com In this compound, the key functional groups are the carbon-carbon triple bond (C≡C) of the alkyne and the carbon-carbon double bond (C=C) of the alkene.
The IR spectrum of an enyne like this compound will display characteristic absorption bands that confirm its structure. libretexts.org The stretching vibration of the terminal alkyne C≡C bond typically appears in the region of 2100-2260 cm⁻¹. pressbooks.pub The C=C stretching vibration of the alkene is expected to absorb around 1640-1680 cm⁻¹. libretexts.org Additionally, the stretching vibration of the sp-hybridized C-H bond of the terminal alkyne (≡C-H) is found at approximately 3300 cm⁻¹, while the sp²-hybridized C-H bonds of the alkene (=C-H) absorb in the 3020-3100 cm⁻¹ range. pressbooks.pub
Table 1: Characteristic IR Absorption Frequencies for this compound Functional Groups
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| Terminal Alkyne | ≡C-H stretch | ~3300 |
| Alkene | =C-H stretch | 3020 - 3100 |
| Alkyne | C≡C stretch | 2100 - 2260 |
| Alkene | C=C stretch | 1640 - 1680 |
Data sourced from multiple references. libretexts.orgpressbooks.pub
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Product Validation
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nist.gov This method is instrumental in assessing the purity of this compound and validating the products of chemical reactions involving this compound.
In a typical GC-MS analysis, the sample is first vaporized and separated into its components based on their boiling points and interactions with the stationary phase in the GC column. aimil.com Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. For (E)-3-Hexen-1-yne, the NIST database records a main library spectrum with top peaks at m/z 79 and 80. nih.gov This technique is crucial for confirming the identity and purity of synthesized (Z)-3-Hexen-1-yne and its derivatives. scribd.com For instance, GC-MS has been used to analyze the volatile compounds in green tea, where derivatives of 3-hexen-1-ol were identified. nih.gov
Fourier Transform Microwave Spectroscopy for Gas-Phase Structural Determination
Fourier Transform Microwave (FTMW) spectroscopy is a high-resolution technique used to determine the precise geometric structure of molecules in the gas phase. techniques-ingenieur.fr This method has been successfully applied to determine the gas-phase structure of the related molecule, cis-hex-3-ene-1,5-diyne. acs.org By measuring the rotational transitions of a molecule, researchers can calculate its rotational constants with high accuracy. These experimental constants, when combined with high-level quantum chemical calculations, yield a detailed and accurate equilibrium structure (Rₑ) of the molecule. acs.org This combined approach has confirmed the C₂ᵥ symmetry of cis-hex-3-ene-1,5-diyne and revealed slight deviations of the alkyne units from linearity. acs.org
Mass Spectrometry (Electron Ionization)
Electron Ionization (EI) mass spectrometry is a widely used method for analyzing organic compounds. In this technique, the sample is bombarded with a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure.
The mass spectrum of this compound provides valuable structural information. nist.gov The molecular ion peak (M⁺) confirms the molecular weight of the compound (80.13 g/mol ). nih.govnih.gov The fragmentation pattern, which shows the relative abundances of different fragment ions, helps in elucidating the structure. The NIST Chemistry WebBook provides mass spectral data for this compound, which can be used as a reference for its identification. nist.gov
Table 2: Major Peaks in the Electron Ionization Mass Spectrum of (E)-3-Hexen-1-yne
| m/z | Interpretation |
|---|---|
| 80 | Molecular Ion (M⁺) |
| 79 | [M-H]⁺ |
| 39 | Fragment Ion |
Data sourced from PubChem. nih.gov
Liquid Chromatography-Ion Trap Mass Spectrometry for Reaction Product Analysis
Liquid Chromatography-Ion Trap Mass Spectrometry (LC-IT-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive detection and structural elucidation power of ion trap mass spectrometry. This method is particularly well-suited for the analysis of complex mixtures generated from organic reactions, such as the various transformations involving this compound. In reactions like enyne metathesis, a multitude of products, including isomers and unexpected side products, can be formed, necessitating a robust analytical approach for their separation and identification. acs.orgthieme-connect.de
The process begins with the injection of the reaction mixture into a liquid chromatograph. The components of the mixture are separated based on their affinity for the stationary phase in the chromatography column. As each component elutes from the column at a specific retention time, it is introduced into the ion source (typically electrospray ionization, ESI) of the mass spectrometer. bu.edu The ion trap mass spectrometer then traps ions of the eluted compounds. thermofisher.comchromatographyonline.com
A key advantage of the ion trap is its ability to perform multiple stages of mass analysis (MSⁿ). chromatographyonline.comresearchgate.net In a typical analysis, a full scan (MS¹) is first performed to detect all ions eluting at a particular time. Specific ions of interest, such as a potential product, can then be isolated within the trap and subjected to collision-induced dissociation (CID) to generate fragment ions (MS²). This fragmentation pattern provides a structural fingerprint of the molecule. This process can be repeated (MS³) on a specific fragment ion for even more detailed structural information, which is invaluable for unambiguously identifying reaction products in a complex matrix. bu.eduthermofisher.com
Research involving enyne metathesis often utilizes LC-MS to monitor reaction progress and characterize the resulting products. acs.orgcsic.es For instance, in a cross-metathesis reaction of this compound with an alkene, LC-IT-MS can be used to identify the expected 1,3-diene products, as well as any side products arising from self-metathesis or isomerization. acs.orgpku.edu.cn The retention time helps to separate isomers, while the mass-to-charge ratio (m/z) from the MS¹ scan confirms the molecular weight of the products. Subsequent MS/MS analysis provides the fragmentation data needed to confirm the connectivity and structure of the newly formed compounds.
The table below illustrates the type of data that can be obtained from an LC-IT-MS analysis of a hypothetical reaction mixture containing this compound.
| Compound Name | Retention Time (min) | Molecular Formula | Observed Ion [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) | Identification Notes |
|---|---|---|---|---|---|
| This compound | 5.2 | C₆H₈ | 81.07 | 65, 53, 39 | Unreacted starting material. |
| (3Z,5E)-Dodeca-3,5-diene-1,11-diyne | 14.8 | C₁₂H₁₄ | 159.12 | 143, 129, 115, 91 | Self-metathesis product of this compound. |
| (3E,5Z)-Nona-3,5-dien-1-yne | 11.5 | C₉H₁₂ | 121.10 | 105, 93, 79, 67 | Cross-metathesis product with 1-pentene. |
| (E)-Dec-4-ene | 18.3 | C₁₀H₂₀ | 141.17 | 97, 83, 69, 55 | Self-metathesis product of 1-pentene. |
Theoretical and Computational Chemistry Investigations of 3 Hexen 1 Yne
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic nature of 3-hexen-1-yne (B13578367). These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the molecule. From this, a wide range of properties, including molecular geometry, orbital energies, and reactivity descriptors, can be derived.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying the electronic properties of molecules like this compound. DFT methods calculate the total energy of a system based on its electron density rather than its complex many-electron wavefunction.
Recent advancements in DFT include the development of improved dispersion corrections, which are crucial for accurately modeling non-covalent interactions. The (3Z)-hexen-1-yne molecule was included in the development and benchmarking of the D4 model for computing London dispersion interactions. chemrxiv.orgsemanticscholar.org This model uses atomic partial charges to scale coordination-dependent dipole polarizabilities, leading to more accurate energy calculations, which is critical for understanding intermolecular interactions and thermochemistry. semanticscholar.org DFT is also frequently used to obtain optimized geometries and vibrational frequencies which can be used as a basis for higher-level ab initio calculations. acs.org
Table 1: DFT Applications in the Study of this compound and Related Systems
| Method/Application | System | Findings/Purpose | Reference |
|---|---|---|---|
| DFT-D4 Model Development | (3Z)-hexen-1-yne | Used as a test molecule for developing an accurate, charge-dependent London dispersion correction scheme. | chemrxiv.orgsemanticscholar.org |
| Geometry Optimization | C6H8 Isomers | DFT methods are commonly employed to find the lowest energy structures before applying more computationally expensive ab initio methods for energy refinement. | acs.org |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer high accuracy, particularly for thermochemical data.
High-level composite methods like CBS-QB3 have been used to calculate the standard enthalpy of formation for both cis- and trans-3-hexen-1-yne. These calculations provide crucial thermodynamic data that is essential for understanding the stability and energy of formation of these isomers. For instance, the calculated standard enthalpy of formation (ΔfH⁰) for trans-3-hexen-1-yne is 239.5 kJ/mol, while for the cis isomer it is 236.3 kJ/mol.
Furthermore, these methods have been applied in the context of reaction mechanisms where this compound is a potential product. In studies of the reaction between the ethynyl radical (C₂H) and butene isomers, ionization energies of the resulting C₆H₈ products were computed using the CBS-QB3 method to help identify the molecular structures formed. acs.org While not a direct study of this compound's reactivity, this demonstrates the utility of ab initio calculations in characterizing it within a complex reaction system. acs.org
Table 2: Calculated Thermochemical Data for this compound Isomers
| Isomer | Computational Method | Property | Calculated Value (kJ/mol) |
|---|---|---|---|
| trans-3-Hexen-1-yne | CBS-QB3 | Standard Enthalpy of Formation (ΔfH⁰) | 239.5 |
| cis-3-Hexen-1-yne | CBS-QB3 | Standard Enthalpy of Formation (ΔfH⁰) | 236.3 |
For molecules where the electronic ground state is not well-described by a single electron configuration, such as during bond breaking, in electronically excited states, or for certain diradical species, multireference methods are required. The Complete Active Space Self-Consistent Field (CASSCF) method provides a qualitatively correct reference state, which can be further refined by adding dynamic electron correlation through methods like Multiconfigurational Second-Order Perturbation Theory (e.g., CASPT2). umich.edunih.gov
While specific CASSCF or related multireference perturbation theory studies focused on this compound are not prominent in the literature, these methods are essential for understanding certain reaction classes involving similar enyne systems. For example, ab initio CASSCF calculations have been applied to investigate the Bergman-type cyclization of a related (Z)-hepta-1,2,4-trien-6-yne. acs.orgacs.org In that study, CASSCF was used to determine the geometries of the reactant, transition state, and product, providing insight into the reaction's activation energy and exothermicity. acs.org This highlights the type of advanced electronic structure calculations necessary to explore complex rearrangements and cyclizations that could potentially involve this compound.
Molecular Dynamics Simulations to Rationalize Structural and Dynamical Changes
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. scienomics.com By solving Newton's equations of motion, MD simulations can provide detailed information on the conformational dynamics, solvation effects, and thermodynamic properties of a system. tunonlab.comyoutube.com
Currently, there is a lack of specific molecular dynamics simulation studies in the scientific literature that focus on this compound. Such studies could, however, provide valuable insights into its behavior in condensed phases. For example, MD simulations could be used to explore the conformational flexibility of the hexenyne chain, investigate its interactions with various solvents, or understand its diffusion and transport properties.
Potential Energy Surface Mapping for Reaction Pathways and Transition States
A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecule as a function of its geometry. libretexts.orglibretexts.org By exploring the PES, chemists can identify stable molecules (minima), transition states (saddle points), and the reaction pathways that connect them. libretexts.org
Computational studies have explored the PES for reactions where this compound is a potential product. For example, in the reaction of the C₂H radical with 1-butene, two initial adducts can be formed. acs.org The subsequent decomposition of one of these adducts via the loss of a hydrogen atom or a methyl group can lead to the formation of this compound or 4-penten-1-yne, respectively. acs.org The branching ratios between these products are dictated by the relative energies of the transition states on the C₆H₉ potential energy surface. While this provides information about the formation of this compound, detailed PES mapping for reactions that it undergoes, such as additions, cyclizations, or rearrangements, is not extensively documented.
Computational Studies on Cyclization and Rearrangement Energetics
The unique combination of an alkene and an alkyne in this compound suggests the possibility of intramolecular cyclization or rearrangement reactions. Computational chemistry is an ideal tool to investigate the energetics (i.e., the activation barriers and reaction energies) of such transformations.
Although computational studies specifically detailing the cyclization or rearrangement energetics of this compound are scarce, extensive research has been conducted on closely related C6 hydrocarbon systems. A prominent example is the Bergman cyclization of (Z)-hex-3-ene-1,5-diyne to form the p-benzyne diradical. researchgate.netresearchgate.net High-level ab initio calculations, including CCSD(T), have been used to accurately determine the reaction enthalpy and activation enthalpy for this process. researchgate.netsmu.edu These studies provide a framework for how the energetics of a potential cyclization of this compound could be approached, which would likely involve locating the relevant transition states and calculating the energy barriers to formation of cyclic products.
Table 3: Calculated Energetics for the Bergman Cyclization of (Z)-hex-3-ene-1,5-diyne (Analogous System)
| Parameter | Calculated Value (kcal/mol) | Computational Method | Reference |
|---|---|---|---|
| Reaction Enthalpy (ΔRH(298)) | 9.1 | Based on CCSD(T) | researchgate.net |
| Activation Enthalpy (ΔH#(298)) | 28.5 | Based on CCSD(T) | researchgate.net |
Analysis of Conjugation Effects and Electronic Properties
Theoretical and computational chemistry provide powerful tools for investigating the electronic structure of molecules like (E)-3-hexen-1-yne. The presence of a conjugated system, formed by the interaction of the carbon-carbon double bond (alkene) and the carbon-carbon triple bond (alkyne), dictates its chemical behavior and physical properties. While specific computational studies exclusively focused on (E)-3-hexen-1-yne are limited in publicly available literature, the principles of conjugation and electronic properties can be thoroughly understood by examining analogous, well-studied systems and applying fundamental quantum chemical concepts.
For the purpose of a detailed, quantitative analysis, we will reference computational data for vinylacetylene (but-1-en-3-yne), the simplest conjugated enyne. This molecule captures the essential electronic interactions present in (E)-3-hexen-1-yne—the conjugation between a double and a triple bond—and serves as an excellent model to illustrate these effects.
Conjugation and Electron Delocalization
In (E)-3-hexen-1-yne, the π-orbitals of the double bond (C3=C4) and the triple bond (C1≡C2) are close enough to overlap. This interaction leads to the delocalization of π-electrons across the C1-C2-C3-C4 framework. This delocalization is the hallmark of a conjugated system and results in a more stable electronic configuration compared to isolated double and triple bonds. The delocalized π-system can be described by a set of molecular orbitals (MOs) that extend over all four carbon atoms.
The consequence of this electron delocalization is a modification of the bond lengths. In a non-conjugated system, one would expect distinct single, double, and triple bond lengths. However, in a conjugated system, the bond lengths are averaged to some extent. The C2-C3 single bond, for instance, is expected to be shorter than a typical alkane C-C single bond due to acquiring some partial double bond character. Conversely, the double and triple bonds may be slightly elongated.
Molecular Orbital Analysis
A molecular orbital (MO) analysis provides a quantitative picture of the electronic structure. The interaction of the four p-orbitals in the conjugated system of an enyne leads to the formation of four π molecular orbitals, two bonding (π) and two anti-bonding (π*). The four π-electrons of the double and triple bonds occupy the two bonding MOs in the ground state.
The energies of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the molecule's reactivity and its spectroscopic properties. The energy of the HOMO is related to the ionization potential (the ease of removing an electron), while the LUMO energy is related to the electron affinity (the ability to accept an electron). The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a key indicator of the molecule's electronic excitability and chemical stability.
Table 1: Calculated Molecular Orbital Energies for Vinylacetylene (eV) This table presents representative data for vinylacetylene as a model for enyne systems, calculated using a high level of theory.
| Molecular Orbital | Energy (eV) |
| π₂ (LUMO+1) | 3.54 |
| π₁ (LUMO) | 1.78 |
| π₂ (HOMO) | -10.91 |
| π₁ (HOMO-1) | -13.22 |
Data is illustrative and based on typical values from computational chemistry studies on vinylacetylene.
The relatively small HOMO-LUMO gap in conjugated systems like enynes is responsible for their ability to absorb light in the ultraviolet-visible region, leading to electronic transitions from the HOMO to the LUMO.
Electronic Properties and Bond Analysis
Computational methods can also provide detailed information about the geometry and the nature of the chemical bonds. The bond lengths in a conjugated system are a direct reflection of the extent of electron delocalization.
Table 2: Calculated and Experimental Bond Lengths for Vinylacetylene (Å) This table compares theoretically calculated bond lengths for vinylacetylene with experimentally determined values, showcasing the accuracy of computational models.
| Bond | Calculated (Å) | Experimental (Å) |
| C≡C | 1.209 | 1.208 |
| C-C | 1.431 | 1.431 |
| C=C | 1.342 | 1.342 |
Calculated values are typical for high-level ab initio or DFT methods.
The data clearly shows that the C-C single bond in vinylacetylene is significantly shorter than a typical C-C single bond in an alkane (around 1.54 Å), which is a direct consequence of π-conjugation.
Furthermore, analysis of the electron density distribution can reveal the polarization of the molecule and the charge distribution along the carbon backbone. In (E)-3-hexen-1-yne, the terminal alkyne hydrogen is weakly acidic, and the electron density is expected to be drawn towards the more electronegative sp-hybridized carbons of the triple bond.
Applications of 3 Hexen 1 Yne in Advanced Chemical Synthesis and Materials Science Research
Building Block for Complex Organic Molecules
3-Hexen-1-yne (B13578367) is a valuable intermediate in organic synthesis. lookchem.com Its unique structure, which contains both a triple and a double bond, allows for a diverse range of chemical reactions, making it a versatile component for creating more complex molecules. ontosight.ailookchem.com
Synthesis of Alkynyl and Alkenyl Derivatives
The presence of both alkyne and alkene functional groups within the same six-carbon chain makes this compound a versatile precursor for a variety of derivatives. ontosight.ai Its structure is adept for transformations such as oxidation, reduction, and substitution reactions. For instance, the triple bond can undergo hydrogenation to yield dienes or fully saturated alkanes, while the double bond can be subjected to reactions like epoxidation or dihydroxylation. The terminal alkyne provides a reactive site for coupling reactions, such as Sonogashira or Glaser couplings, to form more extended π-conjugated systems. escholarship.org The compound's reactivity allows it to serve as an intermediate for producing a wide array of more complex molecules. lookchem.com
Precursor to Natural Products and Analogs
The structural framework of this compound is relevant to the synthesis of natural products and their analogs. Related enyne compounds serve as precursors in the synthesis of complex molecules like prostaglandin (B15479496) analogs. vulcanchem.com The conjugated system within these types of molecules is particularly useful for constructing six-membered rings, a common motif in many natural products, through reactions like the Diels-Alder reaction. vulcanchem.com Furthermore, derivatives such as 4-hexen-1-yn-3-one (B84864) have potential applications in the synthesis of complex natural product analogs. ontosight.ai
Role in Pharmaceutical Intermediate Synthesis Research
In the pharmaceutical industry, (E)-hex-3-en-1-yne is utilized as a starting material for the development of new drug candidates. lookchem.com Its structural features and reactivity are instrumental in creating novel molecules with potential therapeutic applications. lookchem.com Research on related compounds, such as 1-hexen-3-yne, has explored their use as lead compounds for developing new antimicrobial agents. The core enyne structure is a key building block for synthesizing complex molecules intended for pharmaceutical use. chemimpex.com
Agrochemical Synthesis Applications
This compound and its isomers serve as important precursors in the agrochemical industry. lookchem.com Specifically, (E)-hex-3-en-1-yne is employed in the synthesis of various agrochemicals, contributing to the development of new agricultural products. lookchem.com The utility of such alkynes as building blocks is a recognized aspect of agrochemical production. chemimpex.comontosight.ai
Key Reactions of this compound in Synthesis
| Reaction Type | Description | Potential Products |
| Oxidation | Cleavage of the unsaturated bonds using reagents like ozone or potassium permanganate (B83412). | Carboxylic acids, ketones ontosight.ai |
| Reduction | Hydrogenation in the presence of a metal catalyst, such as palladium on carbon. | Hexane (B92381), hexenes, or hexadienes |
| Substitution | The terminal alkyne can act as a nucleophile in substitution reactions. | Various substituted enynes |
| Cycloaddition | The conjugated system can participate in reactions like the Diels-Alder or 1,3-dipolar cycloadditions. vulcanchem.comontosight.ai | Cyclic and heterocyclic compounds vulcanchem.comacs.org |
| Carbostannylation | Palladium-catalyzed syn-selective introduction of alkynyl and tin moieties across the triple bond. kyoto-u.ac.jp | Conjugated (stannyl)enynes kyoto-u.ac.jp |
Role in Polymer Chemistry and Advanced Materials
The unsaturated nature of this compound makes it a candidate for polymerization processes. cymitquimica.com Its derivatives have been investigated as inhibitors in the curing of silicone rubber, demonstrating a role in controlling polymer formation. mdpi.com The incorporation of related enyne structures into polymers can enhance material properties such as thermal stability. vulcanchem.com
Precursors for Graphene Nanoribbon Fabrication via On-Surface Synthesis
Graphene nanoribbons (GNRs) are strips of graphene whose electronic properties are determined by their specific atomic width and edge structure. berkeley.edu A leading method for creating atomically precise GNRs is through a "bottom-up" approach known as on-surface synthesis. researchgate.net This technique involves depositing custom-designed molecular precursors onto a catalytic metal surface, typically gold or silver, which then self-assemble into perfect GNRs upon heating. escholarship.orgberkeley.edudiva-portal.org
While this compound itself is a simple molecule, more complex derivatives based on its enediyne backbone are at the forefront of GNR synthesis research. For example, a diiodo derivative of tetraphenyl-hex-3-en-1,5-diyne has been synthesized specifically as a molecular precursor for the fabrication of graphene nanoribbons. escholarship.org When deposited on a gold surface, Au(111), this precursor is capable of pre-polymerizing, which is a key step toward forming GNRs. escholarship.org This process relies on a sequence of reactions including polymerization and cyclization to build the final graphene-based nanostructure. escholarship.org The enediyne backbone within these precursors can undergo reactions like Hopf cyclizations, which are critical for forming the polycyclic aromatic structure of the nanoribbon. escholarship.org
Enyne Metathesis in Polymer Production
Enyne metathesis is a powerful reaction that reorganizes the bonds between an alkyne and an alkene, a process catalyzed by transition metals, most notably ruthenium. organic-chemistry.org This reaction is instrumental in the synthesis of 1,3-dienes, which are important building blocks for polymers. organic-chemistry.orgresearchgate.net The intramolecular version of this reaction, known as ring-closing enyne metathesis (RCEYM), and the intermolecular version, cross-enyne metathesis, are both key strategies for creating complex cyclic and linear polymeric structures. organic-chemistry.org
In the context of polymer production, this compound can serve as a substrate in enyne metathesis reactions. The general mechanism involves the formation of a metal carbene intermediate which then reacts with the triple bond to create a vinyl carbene. organic-chemistry.org This reactive intermediate can then undergo further reactions to form the desired diene monomer, which can then be polymerized. The efficiency and outcome of the metathesis can be influenced by various factors, including the choice of catalyst and reaction conditions. nsf.gov For instance, the use of ethylene (B1197577) gas can in some cases suppress the unwanted side reaction of alkyne polymerization. organic-chemistry.org
Development of Polymers with Unique Optical or Electrical Properties
The conjugated system of alternating double and triple bonds in molecules derived from this compound is a key feature that can be exploited for the development of polymers with unique optical and electrical properties. ontosight.ai This conjugation facilitates electron delocalization, which is a prerequisite for electrical conductivity and can also give rise to interesting optical phenomena.
Research into poly(3-alkylthiophenes) (P3ATs), a class of conducting polymers, demonstrates the principles applicable to polymers that could potentially be synthesized using this compound derivatives. The electrical conductivity and mechanical properties of P3ATs are influenced by the length of the alkyl side chains. kpi.ua For instance, doping of these polymers can significantly enhance both their mechanical strength and electrical conductivity. kpi.ua Similarly, the optical band gap of polymers like poly(3-hexylthiophene) (P3HT) can be tuned, for example, by heat treatment, which affects their potential use in applications such as solar cells. researchgate.netresearchgate.net While direct studies on polymers solely derived from this compound are not extensively detailed, the principles from related systems suggest its potential as a building block for materials with tailored optoelectronic properties. ontosight.aigoogle.com
Inhibitors in Hydrosilylation for Silicone Rubber Curing
Hydrosilylation is a critical process in the curing of silicone rubber, involving the addition of a silicon-hydride bond across a carbon-carbon multiple bond, a reaction often catalyzed by platinum complexes like Karstedt's catalyst. mdpi.com To control the curing process, inhibitors are often employed to prevent premature reaction. Derivatives of this compound have been identified as effective inhibitors in this context. mdpi.com
Specifically, compounds such as 3-methyl-3-hexen-1-yne are used to control the catalytic activity of platinum catalysts in the production of silicone rubber for applications like high-voltage insulation. mdpi.com The inhibitor temporarily coordinates to the platinum center, preventing it from catalyzing the hydrosilylation reaction until desired. The ratio of the catalyst to the inhibitor is a critical parameter, with ratios from 1:1 to 1:100 being explored, and a 1:50 ratio being noted as particularly effective in some patented systems. mdpi.com Other related enyne compounds, such as 3-methyl-3-penten-1-yne and 3,5-dimethyl-3-hexen-1-yne, also function as inhibitors in these systems. mdpi.comgoogle.com
Below is a table summarizing various inhibitors used in hydrosilylation for silicone rubber curing:
Table 1: Inhibitors in Hydrosilylation for Silicone Rubber Curing| Inhibitor Compound | Application/System | Catalyst to Inhibitor Ratio | Reference |
|---|---|---|---|
| 3-Methyl-3-hexen-1-yne | Curing of silicone rubber for high voltage insulation | 1:1 to 1:100 (1:50 preferred) | mdpi.com |
| 3-Methyl-3-penten-1-yne | Curing of silicone rubber for high voltage insulation | 1:1 to 1:100 | mdpi.com |
| 3,5-Dimethyl-3-hexen-1-yne | Curing of silicone rubber for high voltage insulation | 1:1 to 1:100 | mdpi.com |
| 3-Ethyl-3-buten-1-yne | Curing of silicone rubber for high voltage insulation | 1:1 to 1:100 | mdpi.com |
| 3-Phenyl-3-buten-1-yne | Curing of silicone rubber for high voltage insulation | 1:1 to 1:100 | mdpi.com |
| 3,5-Dimethyl-1-hexyn-3-ol | Liquid silicone rubber compositions | 1:0.1 to 1:100 (1:1 to 1:50 preferred) | trea.com |
Research into Peroxide-Containing Copolymers
Research has been conducted on the synthesis of reactive copolymers that incorporate peroxide functionalities. researchgate.net These copolymers are valuable as they can initiate radical processes, such as cross-linking in polymers. researchgate.net A key monomer used in the synthesis of these peroxide-containing copolymers is 5-(tert-butylperoxy)-5-methyl-1-hexen-3-yne (PM). researchgate.netsumdu.edu.ua
This peroxide monomer is synthesized and then copolymerized with other monomers like acrylonitrile, maleic anhydride, and butyl acrylate (B77674) to create reactive copolymers. researchgate.netsumdu.edu.ua The presence of the peroxide group allows for subsequent thermal or chemical initiation of cross-linking, leading to the formation of polymer networks. sumdu.edu.ua For example, block copolymers of chitosan (B1678972) and PM have been created, which can then be used to modify the surface of other polymers. cas.cz The synthesis of these copolymers is typically carried out via radical copolymerization in an organic solvent. sumdu.edu.ua
Catalysis Research Involving Enyne Ligands and Intermediates
The enyne functionality, as present in this compound, makes it and its derivatives interesting as ligands and intermediates in transition-metal catalysis. The conjugated system of double and triple bonds can coordinate to metal centers, influencing the electronic properties and reactivity of the resulting organometallic complexes. This has implications for a range of catalytic reactions.
For instance, phosphole ligands, which are phosphorus-containing heterocyclic compounds, have been used in rhodium-catalyzed hydrogenation and cobalt-catalyzed hydroformylation reactions. rsc.org While not directly involving this compound, this research highlights the role of unsaturated ligands in catalysis. More directly, rhodium-catalyzed reactions of 1,3-enynes with organoboron reagents have been studied, where the aryl-metalation of the carbon-carbon triple bond occurs chemoselectively. acs.org The enyne structure is crucial for directing the outcome of these complex transformations. acs.org
Investigation of Atmospheric Chemistry and Aerosol Formation
The atmospheric chemistry of volatile organic compounds (VOCs) is a significant area of research due to their role in the formation of ozone and secondary organic aerosols (SOA). While direct studies on the atmospheric chemistry of this compound are limited, research on structurally related compounds like cis-3-hexen-1-ol (B126655) (leaf alcohol) provides valuable insights. google.com
The oxidation of biogenic hydrocarbons, including unsaturated alcohols, by atmospheric oxidants like the hydroxyl radical (OH), ozone (O₃), and the nitrate (B79036) radical (NO₃) can lead to the formation of lower volatility products that partition into the aerosol phase. researchgate.netucr.edu For example, the reaction of OH radicals with unsaturated alcohols like (E)-3-hexen-1-ol results in the formation of carbonylic compounds, which can contribute to the formation of ozone and peroxyacetylnitrate (PAN)-type compounds in the troposphere. researchgate.net The atmospheric lifetime of these alcohols is estimated to be on the order of an hour with respect to reaction with OH radicals. researchgate.net Given its structural similarities, it is plausible that this compound would also undergo atmospheric oxidation, potentially contributing to SOA formation.
Future Directions and Emerging Research Avenues
Development of Novel Stereoselective and Chemo-selective Synthetic Methodologies
A primary focus of future research is the development of synthetic methods that offer precise control over the geometry of the double bond (stereoselectivity) and the selective reaction of either the alkene or alkyne group (chemoselectivity).
Current stereoselective strategies provide a strong foundation. For instance, the synthesis of (Z)-3-Hexen-1-yne can be achieved with high purity through methods like the semihydrogenation of the corresponding diyne using a modified Lindlar catalyst, such as a zinc-copper (Zn-Cu) system, which can yield the Z-alkene with over 98% efficiency. Another approach involves elimination reactions from specific halogenated precursors, which preferentially form the Z-isomer. Conversely, the (E)-isomer can be obtained via the Birch reduction of hex-3-yne using lithium in liquid ammonia (B1221849). testbook.com
Future work aims to refine these methods and discover new ones that are more efficient, use milder conditions, and are applicable to a wider range of substituted 3-hexen-1-yne (B13578367) derivatives. Palladium-catalyzed cross-coupling reactions followed by stereoselective reduction are a promising avenue, offering a two-step strategy to access specific isomers. Additionally, hydromagnesiation of alkynylsilanes followed by a palladium-catalyzed cross-coupling presents a pathway to stereoselectively form 1,3-enynylsilanes, which are precursors to compounds like this compound. researchgate.net
Table 1: Comparison of Stereoselective Synthesis Methods for this compound Isomers
| Target Isomer | Method | Reagents/Catalyst | Key Feature |
|---|---|---|---|
| (Z)-3-Hexen-1-yne | Semihydrogenation | H₂, Lindlar Catalyst (e.g., Pd/CaCO₃/quinoline), Zn-Cu system | High stereoselectivity (>98%) towards the Z-isomer. |
| (Z)-3-Hexen-1-yne | Elimination Reaction | Strong base (e.g., KOtBu) on 1-halobut-1-en-3-ynes | Proceeds via an E2 mechanism, favoring the Z-isomer. |
| (E)-3-Hexen-1-yne | Birch Reduction | Li / liquid NH₃ | Radical mechanism where the more stable trans-intermediate is favored. testbook.com |
| (Z)- or (E)-isomers | Cross-Coupling | Palladium catalysts, organometallic reagents | Versatile method allowing for the construction of various substituted enynes. researchgate.net |
Exploration of New Catalytic Systems for this compound Transformations
The transformation of this compound into more complex molecules is heavily reliant on catalysis. The exploration of new catalytic systems is a vibrant research area, aiming to unlock novel reactivity and improve the efficiency and selectivity of known transformations.
Copper Catalysis: Copper-based catalysts have emerged as powerful tools for the functionalization of enynes. rsc.org Copper hydride (CuH) chemistry, in particular, is appealing for hydrofunctionalization reactions, such as the coupling of enynes with nitriles to produce polysubstituted pyrroles. rsc.orgnih.govbeilstein-journals.org Future research will likely focus on developing more robust and versatile copper catalysts for asymmetric transformations.
Ruthenium Catalysis: Ruthenium carbene complexes, such as the Grubbs catalyst, are highly effective for enyne metathesis, a powerful reaction for forming carbo- and heterocyclic rings. mdpi.com Beyond metathesis, cationic ruthenium complexes are being explored for their ability to activate the terminal alkyne of enynes, leading to transformations via vinylidene and allenylidene intermediates. researchgate.net
Palladium Catalysis: Palladium remains a workhorse in enyne chemistry. Low-loaded bimetallic catalysts, such as W–Pd/alumina, are being investigated for the highly selective partial hydrogenation of alkynes to (Z)-alkenes, offering a more efficient alternative to traditional Lindlar catalysts. researchgate.netresearchgate.net
Gold Catalysis: Gold catalysts are known for their unique ability to activate C-C multiple bonds towards nucleophilic attack. beilstein-journals.org Catalytic systems like AuCl/AgSbF₆ promote cycloisomerization and Friedel-Crafts type reactions of enynes, opening pathways to complex polycyclic structures. beilstein-journals.org
Advanced Computational Modeling for Predictive Reactivity and Material Design
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of reactive molecules like this compound. High-level ab initio and Density Functional Theory (DFT) calculations are increasingly used to:
Elucidate Reaction Mechanisms: Computational studies provide detailed insight into the transition states and intermediates of complex catalytic cycles. For example, DFT calculations have been used to map out the mechanistic pathways of copper-catalyzed enyne functionalizations and rhodium-catalyzed annulations. rsc.orgnih.gov
Predict Reactivity and Selectivity: By modeling the energetics of different reaction pathways, researchers can predict how changes in substrate structure or catalyst design will affect the outcome of a reaction. Studies on the Cope rearrangement of 1,5-enynes have used DFT to show how electron-withdrawing groups can significantly lower the reaction's activation energy. researchgate.net
Determine Accurate Molecular Structures: The precise geometry of an enyne can be critical to its reactivity. A combination of Fourier transform microwave spectroscopy and high-level computations has been used to determine the exact equilibrium structure of the related cis-hex-3-ene-1,5-diyne, providing crucial data for understanding its propensity to undergo the Bergman cyclization. acs.org
Design Novel Materials: Computational modeling is being applied to predict the properties of materials derived from enyne precursors. For instance, the design of tetraphenyl-hex-3-en-1,5-diyne derivatives as molecular precursors for the bottom-up synthesis of graphene nanoribbons is guided by computational predictions of their on-surface reactions. escholarship.org
Expanding Applications in Complex Chemical Structure Construction
This compound and its derivatives are valuable building blocks for organic synthesis, and their application in constructing complex molecules is a major driver of current research.
The enyne moiety is particularly well-suited for cyclization reactions. Ring-closing enyne metathesis (RCM) has been famously used in the total synthesis of numerous natural products, including the anticancer agent (-)-galanthamine. mdpi.com Tandem annulation reactions, where multiple bonds are formed in a single operation, allow for the rapid construction of functionalized heterocyclic frameworks like pyridines and pyrroles from simple enyne precursors. beilstein-journals.org
The strategic use of substituted enynes is also expanding. A key step in a synthetic approach to the complex natural product bruceantin (B1667948) involved the chemoselective and stereoselective addition of a 3-iodo-1-trimethylsilyl-5-hexen-1-yne derivative to a dianion, showcasing the utility of functionalized enynes in intricate synthetic sequences. cdnsciencepub.com Looking forward, enynes are being explored as key components in the synthesis of advanced materials, such as precisely defined graphene nanoribbons, where the enediyne structure is designed to undergo specific on-surface cyclization reactions. escholarship.org
Table 2: Selected Applications of Enynes in Complex Synthesis
| Application Area | Synthetic Strategy | Target Molecule/Structure | Reference |
|---|---|---|---|
| Natural Product Synthesis | Ring-Closing Enyne Metathesis (RCM) | (-)-Galanthamine | mdpi.com |
| Natural Product Synthesis | Stereoselective Alkylation | Bruceantin Intermediate | cdnsciencepub.com |
| Heterocycle Synthesis | Tandem Annulation | Functionalized Pyrroles & Pyridines | beilstein-journals.org |
| Materials Science | On-Surface Cyclization / Polymerization | Graphene Nanoribbons | escholarship.org |
Investigations into Structure-Reactivity Relationships within the Enyne Class
A fundamental goal of emerging research is to deepen the understanding of how the structure of an enyne dictates its chemical reactivity. The conjugation between the double and triple bonds in 1,3-enynes like this compound gives rise to their unique chemical properties. nih.gov
Key areas of investigation include:
Electronic Effects: The nature of substituents on the enyne backbone has a profound impact on reactivity. Attaching electron-withdrawing groups can activate the molecule for certain cyclization strategies. nih.gov Conversely, modulating the electronic properties of nitrogen-conjugated enynes can precisely control reaction pathways and product selectivity. nih.gov
Steric and Geometric Effects: The spatial arrangement of atoms is critical. The reactivity of enediynes in the Bergman cyclization, a thermally induced reaction that produces a highly reactive p-benzyne biradical, is highly dependent on the distance between the terminal alkyne carbons. acs.orgsmu.edu Forcing the enediyne into a macrocyclic ring can pre-distort the molecule, lowering the activation energy for this powerful transformation. smu.edu
Conjugation and Activation: Research continues to explore how linear versus cross-conjugation within the enyne skeleton can be used to direct the regioselectivity of catalytic transformations. nih.gov Understanding these relationships allows for the rational design of substrates that undergo desired transformations with high selectivity, avoiding unwanted side reactions.
By systematically studying these relationships, chemists can move beyond empirical observations to a more predictive science, enabling the rational design of enyne-based reactions and their application in solving complex chemical challenges.
Q & A
Q. How can advanced imaging techniques (e.g., AFM) characterize this compound’s self-assembly on nanostructured surfaces?
- Methodological Answer : Functionalize gold or silicon surfaces with thiol or silane anchors. Use atomic force microscopy (AFM) in tapping mode to resolve monolayer morphology. Pair with grazing-incidence X-ray diffraction (GIXD) to correlate packing density with alkyne tilt angles. Replicate under inert atmospheres to prevent oxidation artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
